

Application Notes and Protocols: NMR Spectroscopy of Cyclooctane-1,5-dicarboxylic Acid

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Compound of Interest

Compound Name: Cyclooctane-1,5-dicarboxylic acid

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Introduction

Cyclooctane-1,5-dicarboxylic acid is a molecule of interest in various fields, including polymer chemistry, materials science, and as a building block in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structural feature, a flexible eight-membered ring with two carboxylic acid functionalities, makes its conformational analysis and structural elucidation crucial for understanding its reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of such molecules in solution. This document provides a detailed guide to the NMR spectroscopy of **cyclooctane-1,5-dicarboxylic acid**, including predicted spectral data, experimental protocols, and workflow visualizations.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived and published NMR spectra for **cyclooctane-1,5-dicarboxylic acid**, the following tables present predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds. The actual experimental values may vary depending on the solvent, concentration, and temperature.

Note: The cyclooctane ring can exist in various conformations, which can lead to complex NMR spectra with broad or overlapping signals. The following data represents a simplified model.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
-COOH	10.0 - 13.0	Broad Singlet	-
CH-COOH	2.3 - 2.7	Multiplet	-
-CH ₂ - (adjacent to CH-COOH)	1.8 - 2.2	Multiplet	-
-CH ₂ - (other)	1.4 - 1.7	Multiplet	-

Predicted ^{13}C NMR Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-COOH	175 - 185
CH-COOH	40 - 50
-CH ₂ - (adjacent to CH-COOH)	30 - 35
-CH ₂ - (other)	25 - 30

Experimental Protocols

The following are detailed protocols for acquiring ^1H and ^{13}C NMR spectra of **cyclooctane-1,5-dicarboxylic acid**.

Sample Preparation

Materials:

- **Cyclooctane-1,5-dicarboxylic acid** (5-10 mg)
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O with a suitable internal standard)

- NMR tube (5 mm diameter)
- Pipettes and vials

Procedure:

- Accurately weigh 5-10 mg of **cyclooctane-1,5-dicarboxylic acid** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
- Transfer the solution into a clean, dry NMR tube using a pipette.
- Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): 12-16 ppm.
- Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

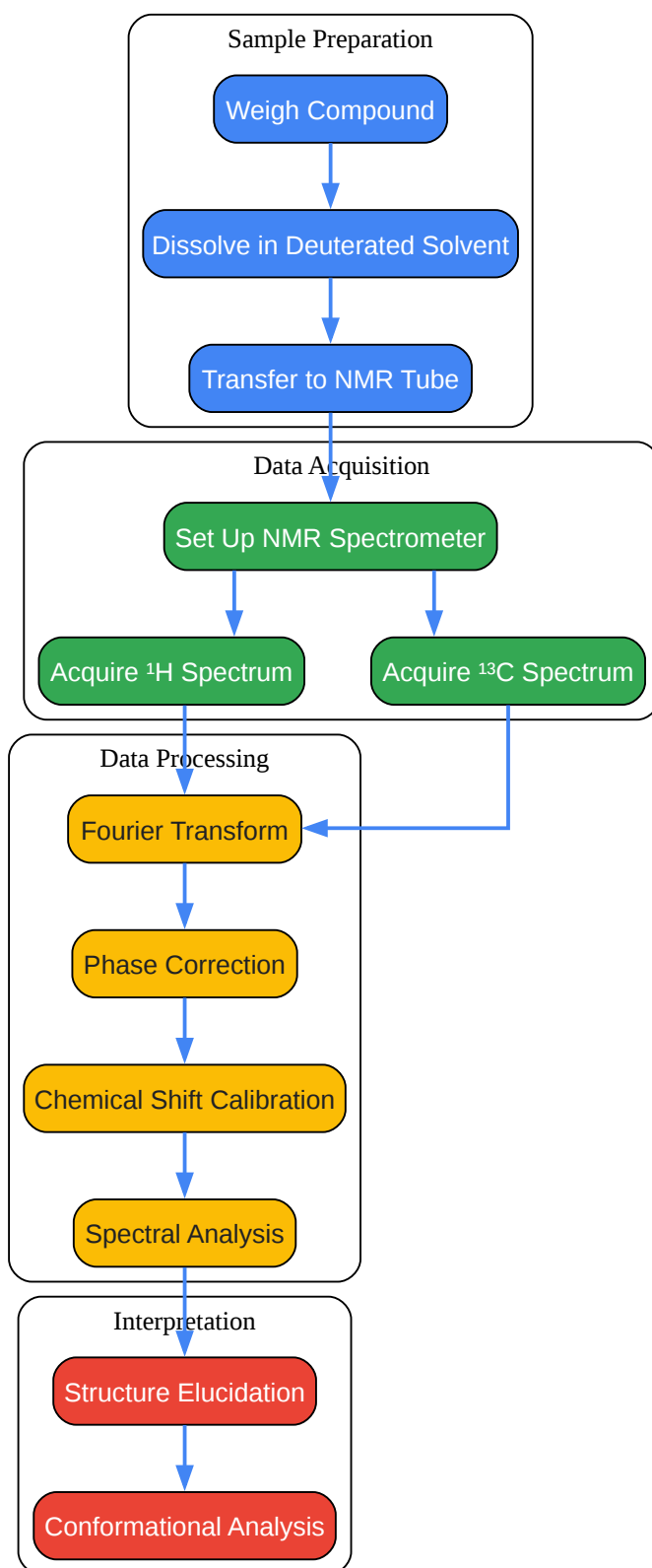
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 200-240 ppm.
- Temperature: 298 K (25 °C).

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce proton connectivity.
- Identify the chemical shifts of the carbon atoms in the ^{13}C NMR spectrum.

Visualizations

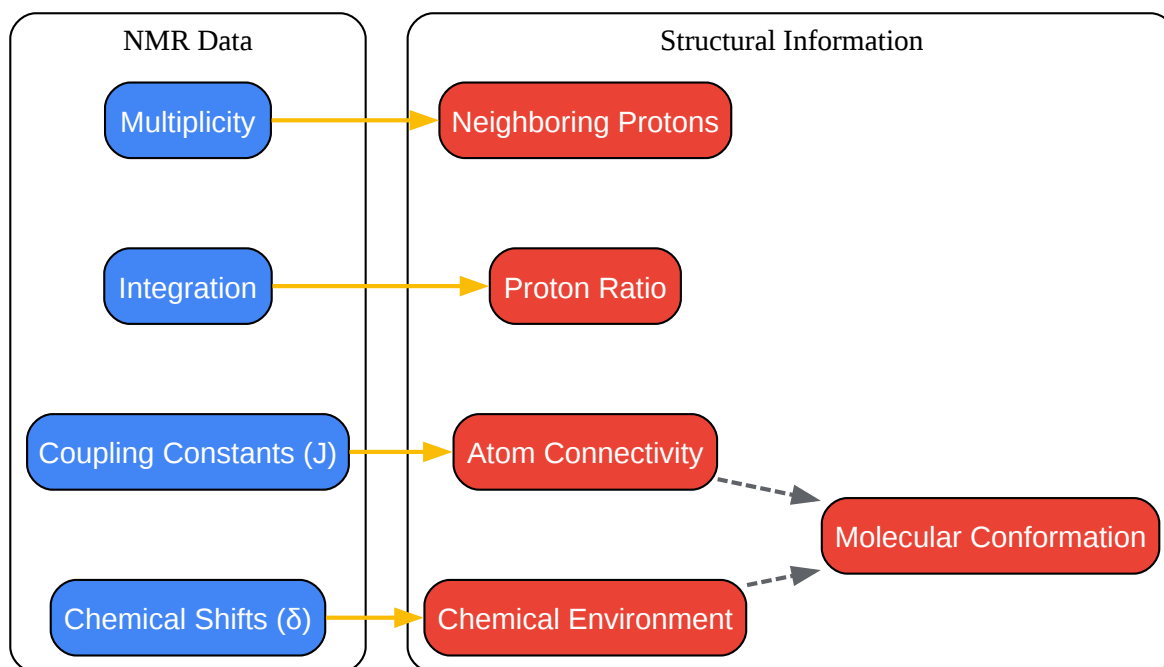
Experimental Workflow for NMR Analysis



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Caption: Workflow for NMR analysis of **cyclooctane-1,5-dicarboxylic acid**.

Logical Relationship of NMR Data to Structural Information



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Caption: Relationship between NMR data and derived structural information.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of **cyclooctane-1,5-dicarboxylic acid**. While experimental data is not readily available in the literature, the predicted spectral data and the detailed protocols provided in this document offer a solid foundation for researchers, scientists, and drug development professionals to conduct their own NMR analyses. The provided workflows should aid in the systematic acquisition and interpretation of NMR data, ultimately contributing to a deeper understanding of this versatile molecule's properties and potential applications.

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